1-(2-Methylthiophen-3-yl)propan-1-one
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Description
Scientific Research Applications
Synthesis and Structural Analysis
The synthesis and structural elucidation of related thiophene compounds have been extensively explored, providing insights into their potential applications. For instance, the synthesis and characterization of (E)-3-(3-methylthiophen-2-yl)-1-(pyrazin-2-yl)prop-2-en-1-one through spectroscopic techniques and X-ray diffraction revealed its crystalline structure, highlighting the utility of thiophene derivatives in crystallography and molecular design (Shivalingegowda et al., 2017).
Photoreactivity and Chromic Properties
Thiophene derivatives demonstrate interesting photoreactive and photochromic properties, as evidenced by the study on tetrakis(2-methylthien-3-yl)ethene and its derivatives. These compounds exhibit reversible photochromic behavior upon UV irradiation, suggesting potential applications in developing new chromic systems responsive to light and electron transfer (Ikeda et al., 2008).
DNA Binding and Gene Delivery
A new water-soluble cationic polythiophene derivative was synthesized and found to bind DNA, forming polyplexes. This study indicates the potential of thiophene-based polymers in theranostic gene delivery, showcasing their biomedical applications (Carreon et al., 2014).
Herbicidal Activity
The herbicidal activity of a thiophene derivative was assessed, demonstrating good rice selectivity and potent activity against annual weeds. This highlights the agricultural applications of thiophene compounds in developing new herbicides with low environmental toxicity (Hwang et al., 2005).
Mercury Ion Sensing
A thiophene-based Schiff base was synthesized for selective recognition of mercury ions, functioning as a fluorescence "turn on" sensor. This demonstrates the application of thiophene derivatives in environmental monitoring and the detection of heavy metals (Singhal et al., 2015).
properties
IUPAC Name |
1-(2-methylthiophen-3-yl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10OS/c1-3-8(9)7-4-5-10-6(7)2/h4-5H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZHXPXCYDKTPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(SC=C1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40742659 |
Source
|
Record name | 1-(2-Methylthiophen-3-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40742659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylthiophen-3-yl)propan-1-one | |
CAS RN |
100207-46-3 |
Source
|
Record name | 1-(2-Methylthiophen-3-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40742659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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